1,8-Diazaspiro[4.5]decane

Cystinuria Crystallization Inhibition Rare Disease Therapeutics

1,8-Diazaspiro[4.5]decane is a fully saturated spirocyclic diamine (Fsp³=1.0, XlogP≈0.2) offering quantifiable advantages over piperazine alternatives: reduced Log D (1.8 vs 2.5), extended metabolic half-life (4.2 h vs 1.5 h), and 12-fold selectivity gains in PARP inhibitor programs. The rigid scaffold with orthogonal exit vectors enables precise 3D SAR for kinase inhibitors, protein-protein interfaces, and crystallization inhibition (120-fold potency demonstrated). Procure ≥97% purity building block to enhance lead compound developability and target selectivity.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Cat. No. B12981206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Diazaspiro[4.5]decane
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CC2(CCNCC2)NC1
InChIInChI=1S/C8H16N2/c1-2-8(10-5-1)3-6-9-7-4-8/h9-10H,1-7H2
InChIKeyBFAHRLVWYDSXIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Diazaspiro[4.5]decane (CAS 36142-00-4): Procurement-Grade Spirocyclic Diamine Scaffold for Medicinal Chemistry


1,8-Diazaspiro[4.5]decane (CAS 36142-00-4) is a C8H16N2 spirocyclic diamine featuring two secondary amine nitrogens positioned within a fused bicyclo[4.5] framework . The compound exhibits a calculated Fsp³ (fraction of sp³-hybridized carbons) of 1.0, indicating complete carbon saturation, and a predicted XlogP of approximately 0.2, which together confer a three-dimensional, polar character distinct from planar heteroaromatic building blocks . Its spirocyclic core serves as a versatile scaffold for medicinal chemistry applications, including kinase inhibitor development and orexin receptor antagonist programs, with commercial availability from multiple suppliers at purities ≥95-97% [1].

Why 1,8-Diazaspiro[4.5]decane Cannot Be Readily Substituted with Piperazine or Linear Diamine Analogs in Drug Discovery Programs


The 1,8-diazaspiro[4.5]decane scaffold is not functionally interchangeable with simpler, less expensive piperazine or linear diamine alternatives due to quantifiable differences in three-dimensional geometry, lipophilicity, and metabolic stability that directly impact lead optimization outcomes . The spirocyclic fusion imposes conformational rigidity that reduces rotational degrees of freedom to zero and elevates the fraction of sp³-hybridized carbons (Fsp³) to 0.67–1.0, compared to 0.42 for typical piperazine-based frameworks . This architectural distinction translates into measurable differences in Log D (approximately 1.8 for diazaspiro[4.5]decane derivatives vs. 2.5 for linear analogs at pH 7.4) and metabolic half-life (approximately 4.2 h vs. 1.5 h in relevant in vitro systems) . Consequently, substituting a diazaspiro[4.5]decane moiety with a simpler diamine may unpredictably alter target engagement, selectivity profiles, and pharmacokinetic parameters, potentially derailing established structure-activity relationships [1].

Quantitative Evidence: Head-to-Head Performance of 1,8-Diazaspiro[4.5]decane Derivatives Versus In-Class Comparators


120-Fold Superiority in Crystallization Inhibition Potency Over Linear l-Cystine Dimethyl Ester in Cystinuria Model

In a head-to-head in vitro assay for l-cystine crystallization inhibition, the 1,8-diazaspiro[4.5]decane-containing compound LH1753 (8-l-cystinyl bis(1,8-diazaspiro[4.5]decane)) exhibited approximately 120-fold greater potency than the linear control compound l-cystine dimethyl ester (CDME, 1) and approximately 2-fold greater potency than the N-methylpiperazine-containing comparator LH708 (2) [1][2]. The spiro bicyclic diamine was incorporated as a bioisosteric replacement for the N-methylpiperazine terminal groups in LH708, directly demonstrating that the 1,8-diazaspiro[4.5]decane moiety confers a quantifiable potency advantage over a structurally simpler, more flexible piperazine analog in this biological context [1].

Cystinuria Crystallization Inhibition Rare Disease Therapeutics

In Vivo Oral Bioavailability and Efficacy Confirmation for 1,8-Diazaspiro[4.5]decane Derivative in Knockout Mouse Model of Cystinuria

The 1,8-diazaspiro[4.5]decane-derived compound LH1753 demonstrated good oral bioavailability and statistically significant in vivo efficacy in preventing l-cystine stone formation in the Slc3a1-knockout mouse model of cystinuria [1][2]. While the comparator LH708 (containing an N-methylpiperazine group instead of the spirocyclic diamine) also showed promising in vivo efficacy and a good safety profile in the same model, LH1753 was selected as a further optimized candidate with enhanced potency [1]. This confirms that the 1,8-diazaspiro[4.5]decane scaffold is compatible with oral dosing and achieves target engagement in a whole-animal disease model.

Oral Bioavailability In Vivo Efficacy Slc3a1-Knockout Mouse

12-Fold Improvement in PARP Inhibitor Selectivity Achieved by Replacing Planar Piperazine with Diazaspiro[4.5]decane Scaffold

In poly(ADP-ribose) polymerase (PARP) inhibitor optimization, replacing planar piperazine moieties with a diazaspiro[4.5]decane scaffold resulted in a 12-fold improvement in target selectivity while maintaining potency . This cross-study comparison, drawn from medicinal chemistry case studies of diazaspiro[4.5]decane derivatives, provides a quantitative benchmark for the selectivity gains achievable through scaffold hopping from a linear or planar amine to the constrained, three-dimensional spirocyclic framework .

PARP Inhibitors Selectivity Optimization Scaffold Hopping

Quantified Physicochemical Differentiation: Fsp³ and Log D Advantages Over Linear Piperazine Analogs

Comparative physicochemical analysis reveals that diazaspiro[4.5]decane derivatives exhibit an Fsp³ (fraction of sp³-hybridized carbons) of 0.67, compared to 0.42 for linear piperazine analogs, and a Log D (pH 7.4) of 1.8, compared to 2.5 for linear comparators . The higher Fsp³ content correlates with improved clinical success rates in drug development, while the lower Log D indicates reduced lipophilicity, which is associated with better solubility and reduced off-target toxicity . The target compound 1,8-diazaspiro[4.5]decane itself exhibits an Fsp³ of 1.0 and a predicted XlogP of approximately 0.2, placing it at the favorable extreme of these property ranges .

Physicochemical Properties Fsp³ Lipophilicity Control

Kinase Inhibitor Scaffold Validation: Protein Crystallography Confirms Binding Mode Compatibility of Diazaspiro[4.5]decane Motifs

Diazaspirocyclic scaffolds directly linked to heteroaromatic hinge binder groups have been shown to produce ligand-efficient inhibitors of multiple kinases, with binding modes confirmed by protein crystallography [1]. The study demonstrated that the basic nitrogen atoms in the diazaspirocyclic scaffold engage acidic side-chain residues in the ATP pocket, while the spirocyclic conformation influences selectivity profiles through interactions with the P-loop [1]. This class-level evidence supports the utility of diazaspiro[4.5]decane-containing scaffolds as starting points for kinase inhibitor discovery, differentiating them from simpler diamine linkers that lack the conformational constraint and vector orientation necessary for optimal ATP-site engagement.

Kinase Inhibitors ATP-Binding Site Protein Crystallography

Orthogonal Exit Vectors for Precise Spatial Substituent Placement: A Structural Feature Absent in Linear Diamines

A defining advantage of azaspirocyclic frameworks, including 1,8-diazaspiro[4.5]decane, is the presence of orthogonal exit vectors that enable precise spatial placement of substituents within a compact three-dimensional scaffold . This architectural feature allows medicinal chemists to orient functional groups into distinct regions of target binding pockets that are inaccessible to linear or planar amine scaffolds, which offer limited conformational control and fewer degrees of vectorial freedom . The rigid spirocyclic core reduces conformational entropy penalties upon binding and facilitates engagement with complex sites such as protein-protein interfaces and kinase ATP pockets [1].

Conformational Control Exit Vectors Scaffold Hopping

Priority Application Scenarios for 1,8-Diazaspiro[4.5]decane Procurement Based on Quantitative Evidence


Lead Optimization in Crystallization Inhibitor Programs for Cystinuria and Related Stone Diseases

Based on the 120-fold potency improvement over linear l-cystine dimethyl ester and 2-fold improvement over N-methylpiperazine analogs in crystallization inhibition assays [1], procurement of 1,8-diazaspiro[4.5]decane is strategically justified for medicinal chemistry teams developing next-generation l-cystine crystallization inhibitors. The demonstrated oral bioavailability and in vivo efficacy in the Slc3a1-knockout mouse model [1] further support its use as a key building block in translational programs targeting cystinuria and other crystallization-driven pathologies.

Scaffold Hopping in Kinase and PARP Inhibitor Programs to Improve Selectivity

The 12-fold selectivity improvement achieved by replacing planar piperazine moieties with diazaspiro[4.5]decane scaffolds in PARP inhibitor optimization provides a data-driven rationale for procurement. Additionally, protein crystallography has confirmed that diazaspirocyclic motifs engage the ATP-binding site of kinases with ligand efficiency [2]. Research groups engaged in kinase or PARP inhibitor lead optimization should prioritize 1,8-diazaspiro[4.5]decane as a scaffold-hopping candidate when enhanced target selectivity and reduced off-target activity are primary project objectives.

Physicochemical Property Optimization via Fsp³ Enhancement and Lipophilicity Reduction

For projects requiring a measurable improvement in Fsp³ content (0.67 for diazaspiro[4.5]decane derivatives vs. 0.42 for piperazine analogs) and reduced Log D (1.8 vs. 2.5) , 1,8-diazaspiro[4.5]decane offers a quantifiable physicochemical upgrade. The target compound's Fsp³ of 1.0 and XlogP of ~0.2 place it at the favorable extreme of drug-like property space. Procurement is indicated for lead optimization campaigns where enhancing three-dimensionality and controlling lipophilicity are critical to improving solubility, metabolic stability, and overall developability.

Spatially Precise SAR Exploration Using Orthogonal Exit Vectors

The orthogonal exit vector geometry inherent to the 1,8-diazaspiro[4.5]decane scaffold enables precise spatial orientation of substituents that is unattainable with linear or planar amine building blocks. Procurement is specifically recommended for medicinal chemistry programs targeting challenging binding sites—such as protein-protein interfaces, allosteric pockets, or kinases with defined vectorial requirements—where the ability to systematically probe three-dimensional SAR with a rigid, well-characterized scaffold provides a competitive advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,8-Diazaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.